N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a complex organic compound with an intricate structure that includes multiple functional groups. It serves as a critical molecule in various scientific disciplines, particularly within the fields of medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-15(17-8-5-9-21(25)14-17)23-22(26)24-19-10-11-20(24)13-18(12-19)16-6-3-2-4-7-16/h2-9,12,14-15,19-20,25H,10-11,13H2,1H3,(H,23,26)/t15-,19?,20?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWECVPDYVWDZBT-VMEOHVCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC(=O)N2C3CCC2C=C(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)NC(=O)N2C3CCC2C=C(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(3-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps:
Formation of the Azabicyclo[3.2.1]octane ring: : This can be achieved through a Diels-Alder reaction between a suitably substituted diene and dienophile under controlled temperatures.
Phenyl and Carboxamide Substitution: : The addition of the phenyl and carboxamide groups can be done via nucleophilic aromatic substitution reactions.
Hydroxyphenylethyl Group Addition: : This step often involves a Friedel-Crafts acylation reaction, followed by a reduction to incorporate the hydroxyphenylethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
High-Throughput Synthesis: : Utilizing automated machinery to perform each reaction step in succession.
Optimized Catalysts: : Employing specific catalysts to increase yield and purity.
Continuous Flow Chemistry: : Using continuous flow systems to maintain reaction conditions more effectively than batch processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation to form quinone derivatives.
Reduction: : It can be reduced to form various hydroxy derivatives.
Substitution: : Both nucleophilic and electrophilic substitutions are feasible, particularly at the phenyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate or chromium trioxide.
Reduction: : Sodium borohydride or lithium aluminum hydride can be used under standard conditions.
Substitution: : Reagents like halogens (for electrophilic substitution) or Grignard reagents (for nucleophilic substitution).
Major Products
Oxidized Derivatives: : Quinones and related compounds.
Reduced Derivatives: : Various alcohols.
Substitution Products: : Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : This compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: : Acts as a ligand in certain metal-catalyzed reactions.
Biology and Medicine
Pharmacological Research: : Investigated for its potential as a drug candidate, particularly for its interactions with neurotransmitter receptors.
Biochemical Probes: : Used to study receptor-ligand interactions.
Industry
Material Science: : Its unique structure can be explored for creating novel materials with specific properties.
Mechanism of Action
Effects and Targets
Neurotransmitter Receptors: : Binds to specific receptors in the brain, altering neurotransmitter release and activity.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes, affecting metabolic pathways.
Pathways Involved
Signal Transduction: : Modulates signal transduction pathways by interacting with G-protein coupled receptors.
Metabolic Regulation: : Impacts metabolic processes by inhibiting specific enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-1-(4-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
N-[(1S)-1-(2-hydroxyphenyl)ethyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Highlighting Uniqueness
Unique Binding Affinity: : This compound may exhibit a unique binding profile to certain biological targets compared to its analogues.
Distinct Reactivity: : Differences in the position of the hydroxy group can significantly alter its chemical reactivity and pharmacological properties.
That’s your deep dive into this intriguing compound. Hope it’s as fascinating to you as it is to me!
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
